アレンドロン酸ナトリウム
概要
説明
Alendronate sodium is a bisphosphonate medication primarily used to treat and prevent osteoporosis and other bone diseases such as Paget’s disease. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
科学的研究の応用
Alendronate sodium has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic methods and analytical techniques.
Biology: Alendronate sodium is studied for its effects on bone metabolism and osteoclast activity.
Medicine: It is widely used in the treatment of osteoporosis, Paget’s disease, and other bone-related disorders
作用機序
アレンドロン酸ナトリウムは、破骨細胞による骨吸収の特異的阻害剤として作用します。 骨のヒドロキシアパタイトに結合し、破骨細胞の活性を阻害し、骨吸収を防ぎます。 これにより、骨ミネラル密度が増加し、骨折のリスクが低下します .
類似化合物:
イバンドロン酸: 骨粗鬆症の治療に使用される別のビスホスホネートです。
リセドロン酸: アレンドロン酸ナトリウムと機能は似ていますが、投与スケジュールが異なります。
比較: アレンドロン酸ナトリウムは、経口および静脈内投与の両方が可能な点が特徴であり、治療選択肢に柔軟性をもたらします。 アレンドロン酸ナトリウムは、安全性の高いことがよく知られており、骨ミネラル密度を高め、骨折のリスクを軽減する有効性から広く使用されています .
生化学分析
Biochemical Properties
Alendronate sodium plays a crucial role in biochemical reactions by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are cells responsible for bone resorption . The compound interacts with various enzymes and proteins, including farnesyl pyrophosphate synthase, which is involved in the mevalonate pathway . This interaction inhibits the enzyme’s activity, leading to a decrease in the prenylation of small GTPase signaling proteins, which are essential for osteoclast function .
Cellular Effects
Alendronate sodium affects various types of cells and cellular processes. It primarily targets osteoclasts, leading to their apoptosis and reduced bone resorption . Additionally, alendronate sodium influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for bone formation and remodeling . The compound also affects gene expression by downregulating the expression of genes involved in osteoclast differentiation and activity . Furthermore, alendronate sodium impacts cellular metabolism by inhibiting the mevalonate pathway, leading to reduced cholesterol synthesis and altered cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of alendronate sodium involves its binding to hydroxyapatite in bone and subsequent uptake by osteoclasts during bone resorption . Once inside the osteoclasts, alendronate sodium inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival . As a result, osteoclast activity is reduced, leading to decreased bone resorption and increased bone mineral density .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alendronate sodium change over time. The compound is stable under physiological conditions and does not undergo significant degradation . Long-term studies have shown that alendronate sodium maintains its efficacy in reducing bone resorption and increasing bone mineral density over extended periods . Prolonged use may lead to adverse effects, such as osteonecrosis of the jaw and atypical femoral fractures .
Dosage Effects in Animal Models
The effects of alendronate sodium vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption and increases bone mineral density without significant adverse effects . At high doses, alendronate sodium can cause toxicity, including gastrointestinal irritation, renal impairment, and hypocalcemia . Threshold effects have been observed, where doses above a certain level lead to a disproportionate increase in adverse effects .
Metabolic Pathways
Alendronate sodium is not metabolized in the body and is excreted unchanged via the kidneys . The compound’s primary metabolic pathway involves its uptake into bone tissue, where it binds to hydroxyapatite and exerts its pharmacological effects . The renal clearance of alendronate sodium involves both glomerular filtration and a specialized secretory pathway . The compound’s long residence time in the skeleton reflects the slow turnover rate of bone tissue .
Transport and Distribution
Alendronate sodium is transported and distributed within cells and tissues primarily through passive diffusion . Once absorbed, the compound is rapidly distributed to bone tissue, where it binds to hydroxyapatite . The distribution of alendronate sodium is influenced by factors such as bone turnover rate and the presence of active bone resorption sites . The compound’s localization in bone tissue allows it to exert its pharmacological effects over an extended period .
Subcellular Localization
The subcellular localization of alendronate sodium is primarily within osteoclasts, where it accumulates in lysosomes and other intracellular compartments . The compound’s localization is facilitated by its high affinity for hydroxyapatite and its uptake during bone resorption . Alendronate sodium’s activity within osteoclasts leads to the inhibition of key enzymes and signaling pathways, resulting in reduced bone resorption and increased bone mineral density .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of alendronate sodium involves the sequential addition of 4-aminobutyric acid, phosphorous acid, and an ionic liquid in a reaction kettle. Phosphorus trichloride is then added while heating to 60-65°C. The reaction is controlled at this temperature range, resulting in the formation of white crystalline powder alendronate sodium trihydrate .
Industrial Production Methods: Industrial production methods often involve hydrophilic interaction liquid chromatography (HILIC) coupled with a charged aerosol detector for the analysis and validation of alendronate sodium. This method is particularly useful due to the high polarity and absence of chromophoric groups in alendronate sodium .
化学反応の分析
反応の種類: アレンドロン酸ナトリウムは、求核置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、4-クロロ-7-ニトロベンゾ-2-オキサ-1,3-ジアゾールと2,4-ジニトロフルオロベンゼンがあります .
一般的な試薬と条件:
求核置換反応: 4-クロロ-7-ニトロベンゾ-2-オキサ-1,3-ジアゾールと2,4-ジニトロフルオロベンゼンなどの試薬は、加熱触媒条件または室温でのミセル触媒反応で用いられます.
主要な生成物: これらの反応で生成される主な生成物は、アレンドロン酸ナトリウムの誘導体であり、分光光度法で分析できます.
4. 科学研究への応用
アレンドロン酸ナトリウムは、幅広い科学研究に適用されています。
化学: 新しい合成方法と分析技術の開発に使用されます。
生物学: アレンドロン酸ナトリウムは、骨代謝および破骨細胞活性への影響について研究されています。
類似化合物との比較
Ibandronate: Another bisphosphonate used for osteoporosis treatment.
Risedronate: Similar in function to alendronate sodium but with different dosing schedules.
Zoledronic Acid: A more potent bisphosphonate used for severe cases of osteoporosis and Paget’s disease
Comparison: Alendronate sodium is unique in its ability to be administered both orally and intravenously, providing flexibility in treatment options. It has a well-established safety profile and is widely used due to its efficacy in increasing bone mineral density and reducing fracture risk .
生物活性
Alendronate sodium is a potent bisphosphonate drug primarily used in the treatment of osteoporosis and other bone-related disorders. It acts as an inhibitor of osteoclastic bone resorption, thereby reducing bone turnover and increasing bone mineral density. Understanding its biological activity is crucial for optimizing its therapeutic applications and managing potential side effects.
Alendronate sodium exerts its biological effects by binding to hydroxyapatite in bone, which leads to the inhibition of osteoclast-mediated bone resorption. This action results in:
- Reduced Bone Resorption : Alendronate inhibits osteoclast activity, leading to decreased calcium release from bones into the bloodstream.
- Increased Bone Density : By slowing down the rate of bone loss, alendronate helps in maintaining or increasing bone mineral density over time.
Pharmacokinetics
The pharmacokinetic profile of alendronate is characterized by:
- Absorption : Oral bioavailability is approximately 0.75%, with significant variability. Absorption is reduced when taken with food, necessitating administration on an empty stomach .
- Distribution : After administration, alendronate rapidly distributes to the skeleton, where it binds to bone surfaces.
- Elimination : The drug has a terminal half-life greater than 10 years due to its prolonged retention in bone . Approximately 50% of a systemic dose is excreted unchanged in urine within 72 hours .
Clinical Applications
Alendronate is primarily indicated for:
- Osteoporosis : It is effective in both postmenopausal women and men at risk of fractures.
- Paget’s Disease : Alendronate helps manage abnormal bone remodeling.
- Hypercalcemia of Malignancy : It can be used to lower elevated calcium levels associated with certain cancers.
Table 1: Clinical Indications for Alendronate Sodium
Condition | Indication Type | Dosage (mg) |
---|---|---|
Osteoporosis | Treatment | 10 mg daily |
Paget’s Disease | Treatment | 40 mg daily |
Hypercalcemia of Malignancy | Treatment | 5-10 mg IV |
Case Study Analysis
-
Esophagitis Induced by Alendronate :
A study reported cases of esophagitis related to alendronate use, highlighting the importance of patient education regarding proper administration (e.g., taking the drug with sufficient water and remaining upright for at least 30 minutes post-ingestion) to minimize gastrointestinal side effects . -
Long-term Efficacy in Osteoporosis :
A systematic review indicated that adherence to alendronate therapy significantly improves outcomes in patients with osteoporosis over a 12-month observational period. Increased adherence correlated with higher rates of fracture prevention .
Research Findings
Recent studies have explored various aspects of alendronate's biological activity:
-
Age-related Bone Repair :
Research demonstrated that while alendronate positively affects bone density, it does not significantly enhance the mechanical properties of fractured bones in older animals compared to younger ones . This suggests age-related differences in response to bisphosphonate therapy. -
Pulmonary Delivery Studies :
Investigations into alternative delivery methods, such as pulmonary administration, showed promising results regarding bioavailability (6.23% compared to oral) without significant lung toxicity indicators . This could represent a novel approach for patients with gastrointestinal issues.
Table 2: Summary of Research Findings on Alendronate Sodium
Study Focus | Key Findings |
---|---|
Esophagitis | Proper administration reduces risk |
Long-term adherence | Correlates with improved fracture outcomes |
Age-related effects | No significant improvement in older fracture repair |
Alternative delivery methods | Pulmonary route shows higher bioavailability |
特性
CAS番号 |
129318-43-0 |
---|---|
分子式 |
C4H13NNaO7P2 |
分子量 |
272.09 g/mol |
IUPAC名 |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12); |
InChIキー |
NLILQNGSPQHASV-UHFFFAOYSA-N |
SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] |
正規SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na] |
ピクトグラム |
Irritant |
関連するCAS |
66376-36-1 (Parent) |
同義語 |
4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate Alendronate Alendronate Monosodium Salt, Trihydrate Alendronate Sodium Aminohydroxybutane Bisphosphonate Fosamax MK 217 MK-217 MK217 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alendronate sodium?
A1: Alendronate sodium is a bisphosphonate that functions as a potent inhibitor of osteoclast-mediated bone resorption. [] It achieves this by binding to hydroxyapatite, the mineral component of bone, specifically targeting areas of active bone remodeling. [, ] This binding interferes with osteoclast function, ultimately leading to decreased bone resorption. [, , ]
Q2: How does Alendronate sodium affect bone remodeling?
A2: While Alendronate sodium primarily inhibits bone resorption, it doesn’t completely halt bone remodeling. [] Research suggests it shifts the balance towards bone formation, increasing bone mineral density over time. [, , ] This makes it effective in treating conditions like osteoporosis, where bone resorption outpaces formation. [, , , ]
Q3: What is the molecular formula and weight of Alendronate sodium?
A3: While the provided research papers focus on the applications and effects of Alendronate sodium, they don't explicitly state its molecular formula and weight. For detailed structural information, consult resources like PubChem or DrugBank.
Q4: Can Alendronate sodium be incorporated into bone cement composites?
A5: Yes, research indicates successful incorporation of Alendronate sodium into calcium phosphate bone cement composites. [] Studies show it doesn't negatively impact the cement's microstructure and might even enhance its density. [] This suggests potential for controlled drug release and improved therapeutic outcomes.
Q5: Does Alendronate sodium degrade when incorporated into such materials?
A6: Studies suggest Alendronate sodium remains relatively stable within the calcium phosphate bone cement matrix. [] This stability is crucial for its potential as a drug delivery system within these composites. []
Q6: Does the research indicate any catalytic properties of Alendronate sodium?
A6: The provided research primarily focuses on Alendronate sodium's therapeutic applications related to bone health. There is no mention of catalytic properties or applications in these studies.
Q7: Does modifying the structure of Alendronate sodium impact its activity?
A7: The provided research doesn't delve into specific structural modifications of Alendronate sodium and their impact on its activity.
Q8: What are the challenges associated with the oral formulation of Alendronate sodium?
A10: Oral formulations of Alendronate sodium face challenges due to its low bioavailability and potential for esophageal irritation. [, , ] Research focuses on strategies like enteric coating and nanoparticle encapsulation to improve bioavailability and reduce side effects. []
Q9: How do these formulations affect the drug’s stability and effectiveness?
A11: Studies indicate enteric-coated formulations can enhance the bioavailability of Alendronate sodium compared to conventional tablets without compromising its effectiveness. [, ] This suggests promise for improved therapeutic outcomes with modified release profiles.
Q10: Does the research address safety regulations related to Alendronate sodium?
A10: While the research papers discuss the effectiveness and potential side effects of Alendronate sodium, they don't specifically address SHE (Safety, Health, and Environment) regulations related to its manufacturing or use.
Q11: How is Alendronate sodium absorbed and excreted?
A13: Alendronate sodium exhibits low oral bioavailability, with a significant portion excreted unchanged in urine. [, ] Studies using HPLC methods have been conducted to analyze its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. [, ]
Q12: What models are used to study Alendronate sodium’s effects?
A14: Researchers utilize both in vitro and in vivo models to investigate Alendronate sodium’s effects. Cell-based assays explore its impact on osteoblast and osteoclast activity. [, ] Animal models, including ovariectomized rats and rabbits, help understand its effects on bone mineral density and fracture healing. [, , ]
Q13: What do clinical trials reveal about Alendronate sodium?
A15: Clinical trials demonstrate that Alendronate sodium effectively increases bone mineral density in postmenopausal women, reducing the risk of fractures. [, , ] Studies also explore its potential benefits in other conditions, such as periodontal disease, where its anti-resorptive properties show promise. []
Q14: Is there evidence of resistance developing to Alendronate sodium?
A14: The provided research doesn't specifically address resistance mechanisms to Alendronate sodium.
Q15: Are there any safety concerns related to Alendronate sodium use?
A17: While generally considered safe, Alendronate sodium can cause side effects, with gastrointestinal issues being the most common. [, , ] Research emphasizes the importance of proper administration techniques to minimize esophageal irritation. [, ]
Q16: What strategies are being explored to improve Alendronate sodium delivery?
A18: Researchers are investigating targeted drug delivery systems, including incorporating Alendronate sodium into calcium phosphate bone cement, to achieve localized effects and potentially reduce systemic side effects. [] This approach holds promise for applications like dental implants and bone regeneration. []
Q17: Are there specific biomarkers used to monitor Alendronate sodium treatment?
A19: The research mentions monitoring bone mineral density changes using DEXA scans and assessing bone turnover markers like BGP and β-CTX to evaluate the effectiveness of Alendronate sodium treatment. [, ]
Q18: What analytical techniques are used to study Alendronate sodium?
A20: Researchers utilize various analytical techniques, including HPLC with fluorescence detection, to quantify Alendronate sodium concentrations in biological samples like urine. [, , ] This enables pharmacokinetic studies and helps understand the drug's behavior within the body. [, , ]
Q19: How does the dissolution rate of different Alendronate sodium formulations compare?
A22: Research shows significant variations in disintegration times among generic and brand-name Alendronate sodium tablets. [, ] While bioequivalence studies ensure similar bioavailability, these differences in dissolution rates might impact esophageal exposure and tolerability. [, ]
Q20: How do researchers ensure the accuracy and reliability of their analytical methods?
A23: Research emphasizes the importance of method validation for techniques like HPLC. [, ] This involves establishing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable measurement of Alendronate sodium concentrations. [, ]
Q21: Are there specific quality control measures for Alendronate sodium production?
A24: While the research doesn't explicitly detail quality control measures, it highlights the importance of bioequivalence studies for generic formulations of Alendronate sodium. [, ] This ensures that generic versions meet the same standards of quality, safety, and efficacy as the original brand-name product. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。